(3'R,3aS,4S,4'R,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol
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Overview
Description
Hygromycin B is an aminoglycoside antibiotic produced by the bacterium Streptomyces hygroscopicus. It is known for its ability to kill bacteria, fungi, and higher eukaryotic cells by inhibiting protein synthesis . This compound has been widely used in scientific research, particularly in the selection and maintenance of cells that contain the hygromycin resistance gene .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hygromycin B is typically produced by fermentation using Streptomyces hygroscopicus. The bacterium is cultured in a suitable medium, and the antibiotic is extracted and purified from the culture broth . The production process involves several steps, including the growth of the bacterium, extraction of the antibiotic, and purification using techniques such as chromatography .
Industrial Production Methods: In industrial settings, the production of Hygromycin B involves large-scale fermentation processes. The bacterium is grown in bioreactors under controlled conditions to maximize yield. After fermentation, the culture broth is processed to extract and purify the antibiotic. This involves filtration, solvent extraction, and chromatographic techniques to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: Hygromycin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize Hygromycin B.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce specific functional groups in Hygromycin B.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols to replace specific groups in the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Mechanism of Action
Hygromycin B exerts its effects by inhibiting protein synthesis. It strengthens the interaction of transfer ribonucleic acid binding in the ribosomal A-site, preventing the translocation of messenger ribonucleic acid and transfer ribonucleic acid . This inhibition leads to the disruption of protein synthesis, ultimately causing cell death. The resistance gene, a kinase, inactivates Hygromycin B through phosphorylation, allowing resistant cells to survive .
Comparison with Similar Compounds
Neomycin: Another aminoglycoside antibiotic that inhibits protein synthesis but has a different spectrum of activity.
G418 (Geneticin): Similar to Hygromycin B, G418 is used as a selection marker in genetic research.
Paromomycin: An aminoglycoside antibiotic with similar mechanisms of action but used primarily for treating parasitic infections.
Uniqueness of Hygromycin B: Hygromycin B is unique due to its broad-spectrum activity against bacteria, fungi, and higher eukaryotic cells. Its ability to inhibit protein synthesis by preventing translocation and its use as a selection marker in various research applications make it distinct from other aminoglycosides .
Properties
Molecular Formula |
C20H37N3O13 |
---|---|
Molecular Weight |
527.5 g/mol |
IUPAC Name |
(3'R,3aS,4S,4'R,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol |
InChI |
InChI=1S/C20H37N3O13/c1-23-7-2-5(21)9(26)15(10(7)27)33-19-17-16(11(28)8(4-25)32-19)35-20(36-17)18(31)13(30)12(29)14(34-20)6(22)3-24/h5-19,23-31H,2-4,21-22H2,1H3/t5-,6+,7+,8-,9+,10-,11+,12-,13-,14-,15-,16+,17+,18-,19+,20?/m1/s1 |
InChI Key |
GRRNUXAQVGOGFE-KPBUCVLVSA-N |
Isomeric SMILES |
CN[C@H]1C[C@H]([C@@H]([C@H]([C@@H]1O)O[C@H]2[C@@H]3[C@H]([C@H]([C@H](O2)CO)O)OC4(O3)[C@@H]([C@@H]([C@H]([C@H](O4)[C@H](CO)N)O)O)O)O)N |
SMILES |
CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)N |
Canonical SMILES |
CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)N |
melting_point |
320 to 356 °F (decomposes) (NTP, 1992) |
physical_description |
Amorphous solid or tan powder. (NTP, 1992) |
solubility |
Freely soluble (NTP, 1992) |
Origin of Product |
United States |
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